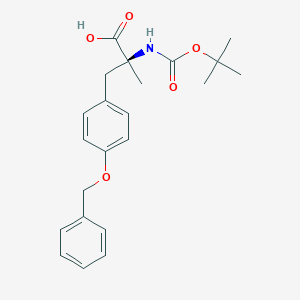
Boc-O-benzyl-alpha-methyl-L-Tyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-O-benzyl-alpha-methyl-L-Tyr, also known as Boc-N-alpha-methyl-O-benzyl-L-tyrosine, is an organic compound with the molecular formula C22H27NO5 and a molecular weight of 385.45 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins .
Vorbereitungsmethoden
The synthesis of Boc-O-benzyl-alpha-methyl-L-Tyr typically involves the following steps :
Starting Materials: Methyl-N-Boc-4-benzyloxy-L-phenylalanine and iodomethane.
Reaction Conditions: The reaction is carried out in the presence of sodium hydride in tetrahydrofuran (THF) under mineral oil at temperatures ranging from 0 to 20°C.
Analyse Chemischer Reaktionen
Boc-O-benzyl-alpha-methyl-L-Tyr undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl and Boc-protected sites.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Boc-O-benzyl-alpha-methyl-L-Tyr has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of Boc-O-benzyl-alpha-methyl-L-Tyr involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group, preventing unwanted reactions during peptide synthesis . The benzyl group protects the hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization . These protective groups are removed under specific conditions to yield the desired peptide or protein product.
Vergleich Mit ähnlichen Verbindungen
Boc-O-benzyl-alpha-methyl-L-Tyr can be compared with other similar compounds, such as :
Boc-O-benzyl-L-tyrosine: Similar in structure but lacks the alpha-methyl group.
Boc-N-methyl-L-phenylalanine: Similar in having a Boc-protected amino group but differs in the side chain structure.
Boc-N-methyl-D-alanine: Similar in having a Boc-protected amino group but differs in the side chain and stereochemistry.
The uniqueness of this compound lies in its specific protective groups and the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound .
Eigenschaften
CAS-Nummer |
77457-03-5 |
|---|---|
Molekularformel |
C22H27NO5 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1 |
InChI-Schlüssel |
QPRMUNUFRFMEDC-QFIPXVFZSA-N |
Isomerische SMILES |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




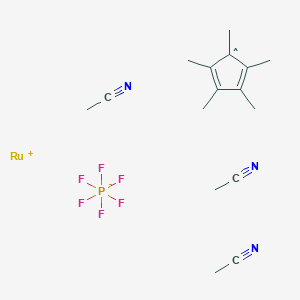
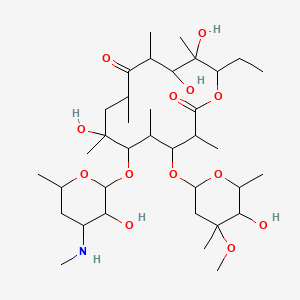
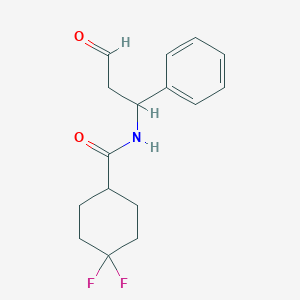
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
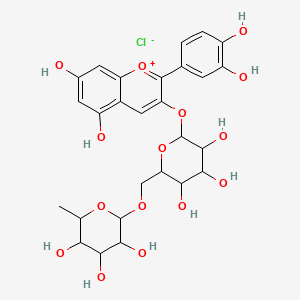
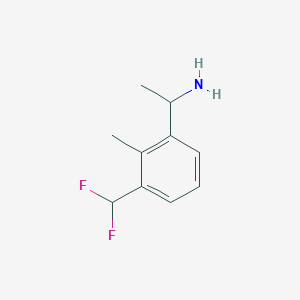
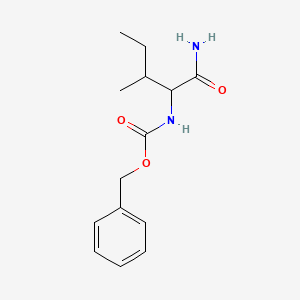
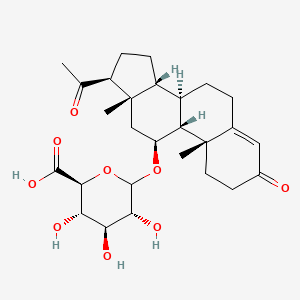

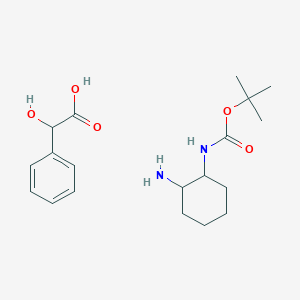
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
